molecular formula C11H15FS B8081255 1-(Tert-butylsulfanylmethyl)-2-fluorobenzene

1-(Tert-butylsulfanylmethyl)-2-fluorobenzene

Cat. No.: B8081255
M. Wt: 198.30 g/mol
InChI Key: IQSYXCSCTXKQEM-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service number 131029822 is a chemical entity with various applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with Chemical Abstracts Service number 131029822 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, advanced tandem mass spectrometry techniques are often employed to unveil structural details of metabolites and lipids, which can be crucial in the synthesis of complex compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. These methods ensure the consistent quality and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Abstracts Service number 131029822 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

The compound with Chemical Abstracts Service number 131029822 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a role in studying biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.

    Industry: It is utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 131029822 involves its interaction with specific molecular targets and pathways. For instance, certain compounds function by inhibiting thrombin-related platelet aggregation, which is a different pathway from other antiplatelet medications . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to the one identified by Chemical Abstracts Service number 131029822 can be found in public repositories like PubChem. These compounds may share structural similarities but differ in their specific chemical properties and applications .

Uniqueness

The uniqueness of the compound with Chemical Abstracts Service number 131029822 lies in its specific chemical structure and properties, which make it suitable for particular applications that similar compounds may not be able to achieve.

Conclusion

The compound with Chemical Abstracts Service number 131029822 is a versatile chemical entity with significant applications in various fields. Its unique chemical properties, preparation methods, and reactions make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-(tert-butylsulfanylmethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FS/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSYXCSCTXKQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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